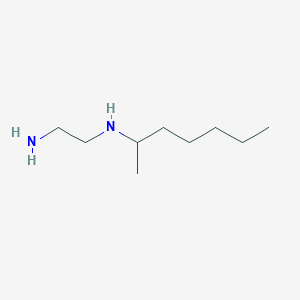
N~1~-(Heptan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Heptan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines It is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom of the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-2-yl)ethane-1,2-diamine typically involves the reaction of heptan-2-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-(Heptan-2-yl)ethane-1,2-diamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or crystallization, to remove any impurities and obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Heptan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(Heptan-2-yl)ethane-1,2-diamine include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of N1-(Heptan-2-yl)ethane-1,2-diamine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions may produce alkylated derivatives.
Scientific Research Applications
N~1~-(Heptan-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: N1-(Heptan-2-yl)ethane-1,2-diamine is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-(Heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(Heptan-2-yl)ethane-1,2-diamine include other ethane-1,2-diamine derivatives, such as N1-(2,2-Diphenylethyl)-N~2~-(heptan-2-yl)ethane-1,2-diamine and N1-(Heptan-2-yl)ethane-1,2-diamine.
Uniqueness
N~1~-(Heptan-2-yl)ethane-1,2-diamine is unique due to its specific heptan-2-yl substitution, which imparts distinct chemical and physical properties compared to other ethane-1,2-diamine derivatives
Properties
CAS No. |
61798-09-2 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-4-5-6-9(2)11-8-7-10/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
GGCCBSIPPOWVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















